molecular formula C14H19NO4 B2467438 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248355-07-7

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Katalognummer B2467438
CAS-Nummer: 2248355-07-7
Molekulargewicht: 265.309
InChI-Schlüssel: PWBBADVEDHUFBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been shown to play a role in the modulation of pain signaling pathways.

Wirkmechanismus

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid exerts its analgesic effects by selectively blocking the AT2R, which is expressed on sensory neurons and plays a role in pain signaling. By blocking the AT2R, this compound inhibits the release of pain mediators and reduces the sensitivity of sensory neurons to painful stimuli.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models of arthritis and to improve vascular function in models of hypertension. These effects may be related to the role of the AT2R in regulating inflammation and vascular tone.

Vorteile Und Einschränkungen Für Laborexperimente

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages as a tool compound for studying pain signaling pathways. It is highly selective for the AT2R, which allows for the specific modulation of this receptor without affecting other signaling pathways. This compound is also orally bioavailable, which makes it easy to administer to animals in preclinical studies. However, this compound has some limitations, including its relatively short half-life and the potential for off-target effects at higher concentrations.

Zukünftige Richtungen

There are several potential future directions for research on 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid and related compounds. One area of interest is the development of more potent and selective AT2R antagonists, which could provide greater therapeutic benefits with fewer side effects. Another area of interest is the investigation of the role of the AT2R in other physiological processes, such as inflammation and cardiovascular function. Finally, the use of this compound as a tool compound for studying pain signaling pathways could lead to the identification of novel targets for the development of new analgesic drugs.

Synthesemethoden

The synthesis of 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves a multi-step process, which includes the preparation of starting materials, the formation of key intermediates, and the final coupling reaction to produce the target molecule. The synthesis of this compound has been described in several scientific publications, and the process has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been the subject of extensive scientific research, including preclinical studies and clinical trials. In preclinical studies, this compound has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In clinical trials, this compound has been evaluated as a potential treatment for post-herpetic neuralgia, a type of chronic pain that can occur after an episode of shingles.

Eigenschaften

IUPAC Name

4-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-5-9-6-7-10(12(16)17)8-11(9)15-13(18)19-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBBADVEDHUFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.